molecular formula C9H14N2O3 B1466201 1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1344109-81-4

1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1466201
CAS No.: 1344109-81-4
M. Wt: 198.22 g/mol
InChI Key: LOCZDXNZJXUXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a versatile heterocyclic structure, and a carboxylic acid functional group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Introduction of the Methoxypropan-2-yl Group: The methoxypropan-2-yl group can be introduced via nucleophilic substitution reactions.

  • Carboxylation: The carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters and amides.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Esters and Amides: Resulting from oxidation reactions.

  • Alcohols and Aldehydes: Resulting from reduction reactions.

  • Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole derivatives with different substituents on the ring.

  • Carboxylic Acids: Other carboxylic acids with varying alkyl or aryl groups.

Uniqueness: 1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of the pyrazole ring and the methoxypropan-2-yl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6(5-14-3)11-4-8(9(12)13)7(2)10-11/h4,6H,5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCZDXNZJXUXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.